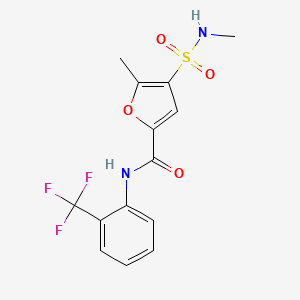

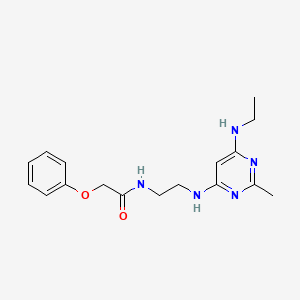

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives, including those with sulfonyl groups, has been explored in various studies. For instance, the synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives has been reported, with a focus on their cytotoxic activities against different cancer cell lines . Although the compound of interest, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine, is not directly synthesized in these studies, the methodologies used for synthesizing similar sulfonylpiperazine derivatives could be relevant. The synthesis of sulfones, which are key intermediates in the synthesis of sulfonylpiperazine derivatives, has been demonstrated using the Julia-Kocienski olefination reaction, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonylpiperazine derivatives is characterized by the presence of a sulfonyl group attached to a piperazine ring. The molecular structure of the compound of interest would include a benzodioxolylmethyl group and a phenoxyphenyl group attached to the sulfonylpiperazine core. The molecular interactions and the stereochemistry of such compounds are crucial for their biological activity, as seen in the case of factor Xa inhibitors, where the incorporation of specific side chains on the piperazine nucleus enhances binding affinity .

Chemical Reactions Analysis

The chemical reactivity of sulfonylpiperazine derivatives can be influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. For example, the cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones suggests that the sulfonyl group plays a significant role in the compound's interaction with biological targets . The Julia-Kocienski olefination reaction, which involves sulfones, could be a key reaction in modifying the chemical structure of sulfonylpiperazine derivatives to enhance their biological activity or to create new analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylpiperazine derivatives, such as solubility, stability, and bioavailability, are important for their potential therapeutic applications. For instance, the low oral bioavailability of certain N,N-dialkylated benzamidines and benzhydrylpiperazine derivatives has been noted, which could impact their development as drugs . The cytotoxic activities of benzhydrylpiperazine derivatives against various cancer cell lines indicate that these compounds have promising biological properties, although their physical properties were not explicitly discussed .

Applications De Recherche Scientifique

Synthesis and Biological Applications

Development of Adenosine A2B Receptor Antagonists : A study developed a new method for preparing sulfonamides, crucial for producing potent adenosine A2B receptor antagonists. This research emphasized the significance of such compounds in enhancing receptor affinity and selectivity, indicating potential applications in treating diseases related to adenosine A2B receptors (Luo Yan et al., 2006).

Cytotoxic Activities Against Cancer Cell Lines : Another study focused on the synthesis of benzhydrylpiperazine derivatives, including sulfonamide structures, to evaluate their in vitro cytotoxic activities against various cancer cell lines. This highlights the compound's relevance in developing new anticancer agents (E. E. Gurdal et al., 2013).

Novel Antidepressant Development : The metabolic pathways of a novel antidepressant, Lu AA21004, involving derivatives similar to the target compound, were elucidated. This study is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Chemical Synthesis and Optimization

Advancements in Sulfonamide Synthesis : Research demonstrated advancements in the synthesis of sulfonamides, providing new pathways for creating substances with high potency and selectivity for specific biological targets. This includes the exploration of novel synthetic methods that improve yield and effectiveness of the resulting compounds (D. A. Alonso et al., 2005).

Exploration of Microbial Degradation Pathways : A unique study identified microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental persistence and resistance issues associated with these compounds. This research provides insights into biodegradation processes that can mitigate environmental impacts (B. Ricken et al., 2013).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c27-32(28,22-9-7-21(8-10-22)31-20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNZRBLXAWEJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)